molecular formula C12H20N4 B14176488 2,3,5-Trimethyl-6-[(piperazin-1-yl)methyl]pyrazine CAS No. 892396-47-3

2,3,5-Trimethyl-6-[(piperazin-1-yl)methyl]pyrazine

Cat. No.: B14176488
CAS No.: 892396-47-3
M. Wt: 220.31 g/mol
InChI Key: LWIIGNGSOUSWCH-UHFFFAOYSA-N
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Description

2,3,5-Trimethyl-6-[(piperazin-1-yl)methyl]pyrazine is a nitrogen-containing heterocyclic compound. It is characterized by a pyrazine ring substituted with three methyl groups and a piperazine moiety attached via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trimethyl-6-[(piperazin-1-yl)methyl]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3,5-trimethylpyrazine with piperazine in the presence of a suitable catalyst under controlled conditions . The reaction is often carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trimethyl-6-[(piperazin-1-yl)methyl]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2,3,5-Trimethyl-6-[(piperazin-1-yl)methyl]pyrazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 2,3,5-Trimethyl-6-[(piperazin-1-yl)methyl]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5-Trimethyl-6-[(piperazin-1-yl)methyl]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

892396-47-3

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

2,3,5-trimethyl-6-(piperazin-1-ylmethyl)pyrazine

InChI

InChI=1S/C12H20N4/c1-9-10(2)15-12(11(3)14-9)8-16-6-4-13-5-7-16/h13H,4-8H2,1-3H3

InChI Key

LWIIGNGSOUSWCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)C)CN2CCNCC2)C

Origin of Product

United States

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